molecular formula C17H23ClN2O3 B5987925 1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide

1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5987925
M. Wt: 338.8 g/mol
InChI Key: WLWSITLKXIMHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a butanoyl group and a 5-chloro-2-methoxyphenyl group on the piperidine ring makes it distinct from other similar compounds, potentially offering different reactivity and interactions in various applications .

Properties

IUPAC Name

1-butanoyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-3-4-16(21)20-9-7-12(8-10-20)17(22)19-14-11-13(18)5-6-15(14)23-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWSITLKXIMHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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